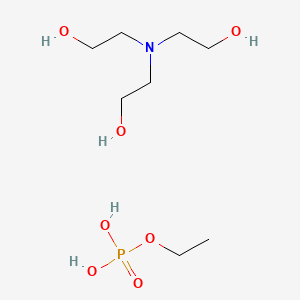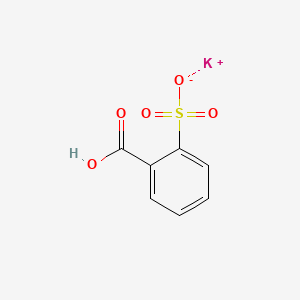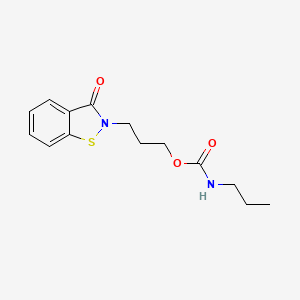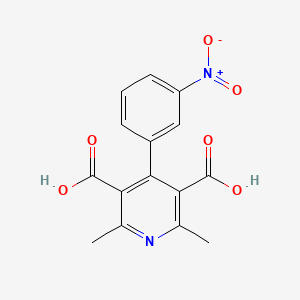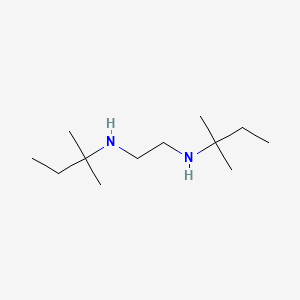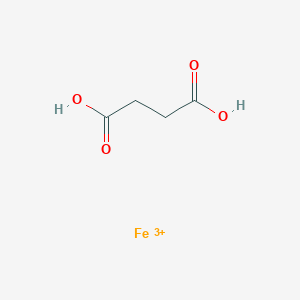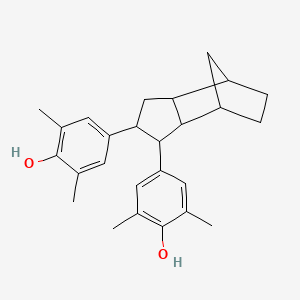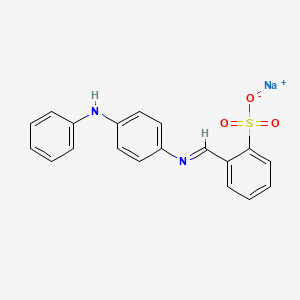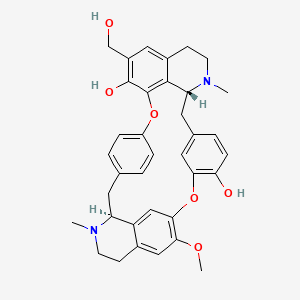
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- is a complex organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound is known for its unique structure, which includes a pyran ring, an acetaldehyde group, and an aminomethylene group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with an aminomethylene compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The aminomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyran derivatives with different substituents, such as:
- 2H-Pyran-4-acetaldehyde, tetrahydro-
- 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Uniqueness
What sets 2H-Pyran-4-acetaldehyde, 3-(aminomethylene)-alpha-ethenyltetrahydro-4-hydroxy-2-oxo- apart is its unique combination of functional groups, which gives it distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
56050-08-9 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-[(3Z)-3-(aminomethylidene)-4-hydroxy-2-oxooxan-4-yl]but-3-enal |
InChI |
InChI=1S/C10H13NO4/c1-2-7(6-12)10(14)3-4-15-9(13)8(10)5-11/h2,5-7,14H,1,3-4,11H2/b8-5+ |
Clé InChI |
GBJQPSBGSKNYHV-VMPITWQZSA-N |
SMILES isomérique |
C=CC(C=O)C\1(CCOC(=O)/C1=C\N)O |
SMILES canonique |
C=CC(C=O)C1(CCOC(=O)C1=CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


